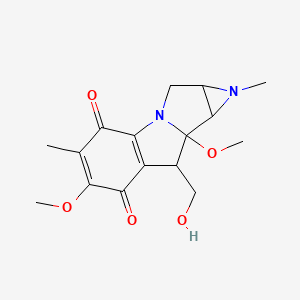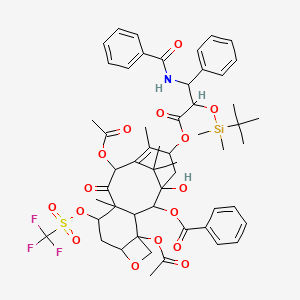
2'-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-(tert-Butyldimethylsilyl)Paclitaxel 7-O-triflat ist ein synthetisches Derivat von Paclitaxel, einem bekannten Antikrebsmittel. Diese Verbindung zeichnet sich durch das Vorhandensein einer tert-Butyldimethylsilylgruppe an der 2’-O-Position und einer Triflatgruppe an der 7-O-Position aus. Sie wird hauptsächlich in Forschungseinrichtungen eingesetzt, um die Wirkungen und Mechanismen von Paclitaxel-Derivaten zu untersuchen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2’-O-(tert-Butyldimethylsilyl)Paclitaxel 7-O-triflat umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Schutz der 2’-Hydroxylgruppe von Paclitaxel mit tert-Butyldimethylsilylchlorid in Gegenwart von Imidazol und Dimethylformamid (DMF) bei Raumtemperatur . Die 7-Hydroxylgruppe wird dann unter Verwendung von Trifluormethylsulfonsäureanhydrid in Gegenwart von Pyridin in ein Triflat umgewandelt .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Hochskalierung der Labor-Syntheseprozesse. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und der Einsatz von großtechnischen Reaktoren, um eine konstante Ausbeute und Reinheit sicherzustellen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate involves multiple steps. One common method includes the protection of the 2’-hydroxyl group of paclitaxel with tert-butyldimethylsilyl chloride in the presence of imidazole and dimethylformamide (DMF) at room temperature . The 7-hydroxyl group is then converted to a triflate using trifluoromethanesulfonic anhydride in the presence of pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Analyse Chemischer Reaktionen
Reaktionstypen
2’-O-(tert-Butyldimethylsilyl)Paclitaxel 7-O-triflat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Triflatgruppe kann durch andere Nukleophile substituiert werden.
Entschützungsreaktionen: Die tert-Butyldimethylsilylgruppe kann unter sauren Bedingungen entfernt werden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole, typischerweise unter milden Bedingungen.
Entschützungsreaktionen: Reagenzien wie Tetrabutylammoniumfluorid (TBAF) in Tetrahydrofuran (THF) werden verwendet, um die tert-Butyldimethylsilylgruppe zu entfernen.
Wichtige gebildete Produkte
Substitutionsreaktionen: Abhängig vom verwendeten Nukleophil können verschiedene Paclitaxel-Derivate gebildet werden.
Entschützungsreaktionen: Die Entfernung der tert-Butyldimethylsilylgruppe führt zu dem entsprechenden Hydroxyl-Derivat.
Wissenschaftliche Forschungsanwendungen
2’-O-(tert-Butyldimethylsilyl)Paclitaxel 7-O-triflat wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um:
Arzneimittel-Abgabesysteme zu untersuchen: Die Stabilität und das Freisetzungsprofil von Paclitaxel-Derivaten in verschiedenen Arzneimittel-Abgabesystemen zu untersuchen.
Antikrebsmechanismen zu erforschen: Die molekularen Mechanismen zu verstehen, durch die Paclitaxel und seine Derivate Antikrebseffekte ausüben.
Neue Therapeutika zu entwickeln: Die Entwicklung und Synthese neuer Paclitaxel-basierter Therapeutika mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen zu unterstützen.
Wirkmechanismus
Der Wirkmechanismus von 2’-O-(tert-Butyldimethylsilyl)Paclitaxel 7-O-triflat ähnelt dem von Paclitaxel. Es bindet an und stabilisiert Mikrotubuli, verhindert ihre Depolymerisation, was die Zellteilung stört und zum Zelltod führt. Das Vorhandensein der tert-Butyldimethylsilyl- und Triflatgruppen kann seine Stabilität und die zelluläre Aufnahme verbessern und möglicherweise seine Antikrebseffektivität steigern .
Wirkmechanismus
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate is similar to that of paclitaxel. It binds to and stabilizes microtubules, preventing their depolymerization, which disrupts cell division and leads to cell death. The presence of the tert-butyldimethylsilyl and triflate groups may enhance its stability and cellular uptake, potentially improving its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Paclitaxel: Die Ausgangssubstanz, die weit verbreitet in der Krebsbehandlung eingesetzt wird.
Docetaxel: Ein semisynthetisches Derivat von Paclitaxel mit ähnlichen Antikrebseigenschaften.
Cabazitaxel: Ein weiteres Derivat mit verbesserter Wirksamkeit gegen bestimmte resistente Krebszellinien.
Einzigartigkeit
2’-O-(tert-Butyldimethylsilyl)Paclitaxel 7-O-triflat ist aufgrund seiner spezifischen Modifikationen einzigartig, die im Vergleich zu anderen Paclitaxel-Derivaten Vorteile in Bezug auf Stabilität, Löslichkeit und zelluläre Aufnahme bieten können .
Eigenschaften
IUPAC Name |
[4,12-diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H64F3NO16SSi/c1-30-36(70-48(64)42(74-76(10,11)49(4,5)6)40(33-21-15-12-16-22-33)58-46(62)34-23-17-13-18-24-34)28-53(65)45(71-47(63)35-25-19-14-20-26-35)43-51(9,44(61)41(69-31(2)59)39(30)50(53,7)8)37(73-75(66,67)54(55,56)57)27-38-52(43,29-68-38)72-32(3)60/h12-26,36-38,40-43,45,65H,27-29H2,1-11H3,(H,58,62) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWLKEZRCWJKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H64F3NO16SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
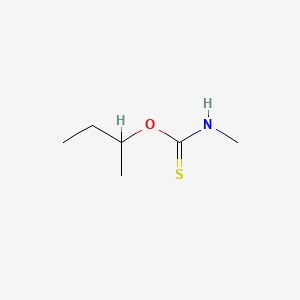
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)
![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)
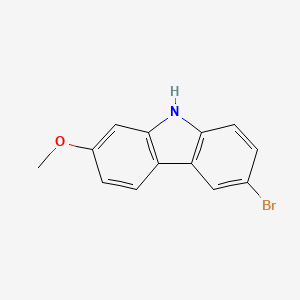
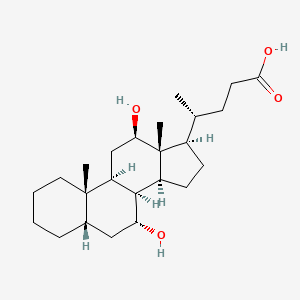

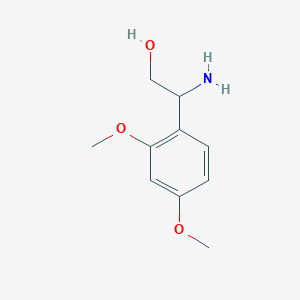



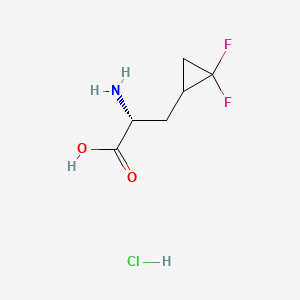
![(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)

